diABZI STING agonist-1 (trihydrochloride)
Description
diABZI STING agonist-1 (trihydrochloride) is a selective, non-cyclic dinucleotide (non-CDN) small molecule agonist of the Stimulator of Interferon Genes (STING) receptor. It binds to and activates STING, triggering phosphorylation of downstream signaling components (TBK1, IRF3) and subsequent production of type-I interferons (IFN-I) and pro-inflammatory cytokines . Key attributes include:
- EC50 Values: 130 nM (human) and 186 nM (mouse) .
- Selectivity: Exhibits >350-fold selectivity over other kinases at 1 µM .
- Mechanism: Induces STING dimerization and autophagy-mediated degradation of total STING, limiting NRF2-dependent antioxidant responses in cancer cells .
- Therapeutic Applications: Overcomes BRAF inhibitor resistance in melanoma by suppressing NRF2 , inhibits SARS-CoV-2 replication , and demonstrates antitumor activity in colorectal cancer models .
Properties
IUPAC Name |
1-[4-[5-carbamoyl-2-[(2-ethyl-5-methylpyrazole-3-carbonyl)amino]-7-(3-morpholin-4-ylpropoxy)benzimidazol-1-yl]but-2-enyl]-2-[(2-ethyl-5-methylpyrazole-3-carbonyl)amino]-7-methoxybenzimidazole-5-carboxamide;trihydrochloride | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C42H51N13O7.3ClH/c1-6-54-31(19-25(3)49-54)39(58)47-41-45-29-21-27(37(43)56)23-33(60-5)35(29)52(41)12-8-9-13-53-36-30(46-42(53)48-40(59)32-20-26(4)50-55(32)7-2)22-28(38(44)57)24-34(36)62-16-10-11-51-14-17-61-18-15-51;;;/h8-9,19-24H,6-7,10-18H2,1-5H3,(H2,43,56)(H2,44,57)(H,45,47,58)(H,46,48,59);3*1H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CKESNWHACHILIV-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C(=CC(=N1)C)C(=O)NC2=NC3=C(N2CC=CCN4C5=C(C=C(C=C5OCCCN6CCOCC6)C(=O)N)N=C4NC(=O)C7=CC(=NN7CC)C)C(=CC(=C3)C(=O)N)OC.Cl.Cl.Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C42H54Cl3N13O7 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
959.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Alkylation and Cyclization
The synthesis begins with alkylation of 4-carbamoyl-2-methoxyaniline (Compound 20 in Scheme 1 of) using tert-butyl (E)-(4-bromobut-2-en-1-yl)carbamate. This step introduces a butenyl chain, critical for dimerization. Potassium thiocyanate-mediated cyclization forms a benzothiazole intermediate (Compound 22).
Reaction Conditions :
Amidation with Heterocyclic Carboxylic Acids
The benzothiazole intermediate undergoes amidation with 4-ethyl-2-methyloxazole-5-carboxylic acid or pyrazole derivatives. This step installs the heterocyclic amide groups essential for STING binding.
Example :
Dimerization and Final Modifications
A pivotal S$$_\text{N}$$Ar (nucleophilic aromatic substitution) reaction links two benzimidazole units via a butenyl spacer. Subsequent Boc deprotection and salt formation with HCl yield the trihydrochloride.
Critical Steps :
- S$$_\text{N}$$Ar Reaction : Ensures regioselective coupling of benzimidazole nuclei.
- Salt Formation : Treatment with HCl in dioxane converts the free base to the trihydrochloride, enhancing aqueous solubility.
Optimization Strategies
Scaffold Modifications
- Oxazole vs. Pyrazole : Replacing pyrazole with oxazole (Compound 13) improved hydrophilicity (LogP reduction by 1.2) while retaining potency (EC$$_{50}$$ = 5 nM).
- Benzothiazole to Azabenzimidazole : Azabenzimidazole derivatives (e.g., Compound 19b) showed 10-fold higher activity than benzothiazole analogs.
Linker and Solubility Enhancements
- PEG8-Bisglucamine Scaffold : Incorporated to reduce aggregation and improve pharmacokinetics (Fig. 5A in).
- Ester-Based Cleavable Linkers : Enhanced stability in plasma compared to peptide-based linkers (Fig. 5B in).
Purification and Characterization
Chromatographic Techniques
Analytical Data
| Parameter | Value/Description | Source |
|---|---|---|
| Molecular Weight | 959.32 g/mol | |
| Purity | ≥98% (HPLC) | |
| Solubility | 100 mg/mL in DMSO, 5 mg/mL in H$$_2$$O | |
| Storage | -80°C (lyophilized powder) |
Spectroscopic Data :
- $$^1$$H NMR (DMSO-d6): δ 12.82 (br s, 1H), 7.97 (s, 2H), 7.62 (d, J=3.2 Hz, 2H).
- ESI-MS : m/z 849.94 [M+H]$$^+$$ for free base; 959.32 for trihydrochloride.
Scale-Up Challenges
- Low Yields in Cyclization : Optimized via BrCN-mediated cyclization (65% yield).
- Hydroscopicity : Trihydrochloride form requires lyophilization to prevent degradation.
Applications in Drug Development
The synthesis platform has been adapted for antibody-drug conjugates (ADCs), such as XMT-2056, by conjugating diABZI to monoclonal antibodies via cleavable linkers. Key metrics:
Chemical Reactions Analysis
Types of Reactions
diABZI STING agonist-1 trihydrochloride primarily undergoes:
Oxidation: The compound can be oxidized under specific conditions, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be employed to modify the functional groups within the compound.
Substitution: Various substitution reactions can be carried out to introduce different functional groups into the molecule.
Common Reagents and Conditions
Oxidizing Agents: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reducing Agents: Sodium borohydride and lithium aluminum hydride are frequently used reducing agents.
Substitution Reagents: Halogenating agents and nucleophiles are commonly used in substitution reactions.
Major Products Formed
The major products formed from these reactions include various derivatives of diABZI STING agonist-1 trihydrochloride with modified functional groups, which can be used for further research and development .
Scientific Research Applications
diABZI STING agonist-1 trihydrochloride has a wide range of scientific research applications:
Mechanism of Action
diABZI STING agonist-1 trihydrochloride activates the STING pathway by binding to the STING receptor. This activation leads to the induction of type-I interferons and pro-inflammatory cytokines through the TBK1-IRF3 pathway . The compound maintains the open conformation of STING, which is different from the closed ‘lid’ conformation required by classical STING agonists . This unique mechanism enhances its bioavailability and effectiveness in various applications.
Comparison with Similar Compounds
Comparison with Similar STING-Targeting Compounds
Key Compounds and Their Properties
Mechanistic and Functional Differences
Species Specificity
- diABZI : Activates both human and mouse STING, enabling translational studies .
- DMXAA : Species-restricted (mouse-only), limiting clinical utility .
- G10 : Human-specific, effective against viral pathogens but lacks murine data .
Structural Class
- diABZI: Non-CDN small molecule with improved pharmacokinetics (e.g., systemic exposure, t1/2 = 1.4 h in mice) .
- CDNs (cGAMP, DMXAA) : Cyclic dinucleotides with stability and delivery challenges .
Synergy with Therapies
- diABZI + BRAF Inhibitors: Enhances STING phosphorylation and suppresses NRF2 nuclear translocation, overcoming BRAF inhibitor resistance in melanoma . Notably, diABZI + Vemurafenib outperforms diABZI + Dabrafenib due to Dabrafenib’s RIP3K inhibition .
- DMXAA: No reported synergy with targeted therapies due to human STING inactivity .
Downstream Effects
Preclinical Efficacy Highlights
- Antitumor Activity: diABZI (1.5 mg/kg, intravenous) reduced CT-26 tumor growth in mice by 80%, with 8/10 mice surviving tumor-free at day 43 .
- Antiviral Activity : diABZI inhibited SARS-CoV-2 replication in human airway cells and reduced viral load in animal models .
- NRF2 Suppression: diABZI treatment decreased NRF2 nuclear accumulation by 60% in melanoma cells, sensitizing them to oxidative stress .
Advantages of diABZI Over Competitors
Cross-Species Activity : Unlike DMXAA, diABZI is effective in human and murine models .
Superior Selectivity : Minimal off-target effects compared to CDNs and other small molecules .
Synergistic Potential: Enhances efficacy of BRAF inhibitors, a cornerstone in melanoma therapy .
Dual Mechanism : Combats tumor growth via STING activation and NRF2 suppression .
Biological Activity
diABZI STING agonist-1 (trihydrochloride), also known as compound 3, is a novel non-nucleotide-based ligand that activates the Stimulator of Interferon Genes (STING) pathway, a crucial component of the innate immune system. This compound has garnered attention for its potential therapeutic applications in oncology and infectious diseases, particularly due to its ability to enhance immune responses.
Target and Activation
The primary target of diABZI is the STING receptor, which when activated, initiates a cascade of signaling events leading to the production of type-I interferons and pro-inflammatory cytokines. Upon binding, diABZI induces a conformational change in STING that promotes its dimerization and subsequent interaction with downstream signaling molecules such as TBK1 and IRF3. This interaction results in the phosphorylation of IRF3, which translocates to the nucleus to induce the expression of interferon-beta and other cytokines .
Biochemical Pathways
The activation of the STING pathway by diABZI leads to several key biochemical responses:
- Type-I Interferon Production : Induction of interferon-beta and other cytokines such as IL-6 and TNF-α.
- Cellular Effects : Enhanced immune cell activation and recruitment, contributing to anti-tumor immunity and antiviral responses .
Pharmacokinetics
diABZI is characterized by its water solubility (up to 2 mg/ml), which enhances its bioavailability. In pharmacokinetic studies conducted on mice, diABZI exhibited a half-life of approximately 1.4 hours following intravenous administration, with systemic concentrations exceeding the half-maximal effective concentration (EC50) for mouse STING . This pharmacokinetic profile supports its potential for clinical applications.
Antitumor Effects
Recent studies have demonstrated the efficacy of diABZI in various cancer models. In a study involving acute myeloid leukemia (AML), diABZI showed significant activity as a single agent in 16 out of 18 tested cases, with an IC50 value of less than 100 nM in many instances. The combination with venetoclax further enhanced its cytotoxic effects against resistant AML cells .
Antiviral Activity
diABZI has also been shown to inhibit SARS-CoV-2 replication effectively. In vitro studies indicated that it protected cells from cytopathic effects at an EC50 value of approximately 3 nM, comparable to established antiviral agents like Remdesivir . The compound's mechanism involves inducing an effective interferon response that limits viral replication.
Case Studies
Q & A
Q. What is the mechanism of STING activation by diABZI STING agonist-1 in immune and cancer cells?
diABZI binds to the STING receptor, inducing its dimerization and activation of downstream TBK1/IRF3 phosphorylation, leading to type I interferon (IFN) production. This triggers innate immune responses and antitumor activity. Methodologically, confirm activation via Western blotting for phospho-IRF3 or IFN-β ELISA .
Q. What are the recommended in vitro concentrations and solvent conditions for diABZI?
For cell-based assays, dissolve diABZI in DMSO (stock: 125 mg/mL, 130.3 mM) or water (25 mg/mL, 26.06 mM). Use working concentrations based on EC50 values (human: 130 nM; mouse: 186 nM). Validate solubility with low-frequency sonication and avoid prolonged DMSO exposure due to hygroscopicity .
Q. How does diABZI compare to other STING agonists (e.g., cGAMP, DMXAA) in preclinical models?
Unlike cyclic dinucleotides (cGAMP), diABZI is a synthetic small molecule with systemic bioavailability and does not require transfection reagents for cellular uptake. In syngeneic CT-26 tumor models, intravenous diABZI (1.5 mg/kg, days 1/4/8) achieved tumor regression in 80% of mice, linked to its short half-life (1.4 h) and sustained STING activation .
Advanced Research Questions
Q. How can researchers resolve contradictory data on diABZI-induced cell death in immune versus tumor cells?
diABZI triggers PANoptosis (a hybrid of apoptosis, necroptosis, and pyroptosis) in lymphocytes at low doses (25 ng/mL kills 70% splenocytes ex vivo) but promotes tumor clearance via dendritic cell priming. To reconcile this, use cell-type-specific STING knockout models and assess bystander immune activation through multiplex cytokine profiling .
Q. What experimental strategies optimize diABZI dosing regimens to balance efficacy and toxicity?
Pharmacokinetic studies in BALB/c mice suggest intermittent dosing (e.g., 1.5 mg/kg every 3–4 days) maintains STING activation above EC50 (~200 ng/mL) while minimizing systemic toxicity. Pair with pharmacodynamic markers like IFN-γ levels or tumor-infiltrating CD8+ T cell quantification .
Q. How does diABZI synergize with checkpoint inhibitors or radiotherapy in combinatorial therapy?
Preclinical data show diABZI enhances PD-1/PD-L1 blockade by increasing antigen presentation and T cell priming. For mechanistic studies, co-administer diABZI with anti-PD-1 antibodies in MC38 or B16-F10 models and analyze tumor regression kinetics and immune cell infiltration via flow cytometry .
Q. What are the critical controls for validating STING-specific effects in diABZI experiments?
Include:
- STING-knockout cell lines or mice to confirm target specificity.
- TBK1/IKKε inhibitors (e.g., MRT67307) to block downstream signaling.
- Measurement of off-target kinase activity (diABZI shows selectivity over 350 kinases at 1 µM) .
Methodological Considerations
Q. How should researchers handle diABZI stability and storage for reproducible results?
Store lyophilized powder at -20°C in inert atmosphere. Reconstituted solutions in DMSO are stable for 3–6 months at -80°C. Avoid freeze-thaw cycles and verify potency via HPLC (>98% purity) before critical experiments .
Q. What assays best quantify diABZI-induced immune activation in tumor microenvironments?
Q. How can researchers model diABZI’s dual role in promoting antitumor immunity and lymphocyte toxicity?
Use humanized mouse models or co-cultures of tumor/immune cells to simulate the tumor microenvironment. Monitor apoptosis (Annexin V/PI staining) in lymphocytes versus tumor cells and correlate with STING pathway activation (e.g., cGAS-STING-IFN axis) .
Data Interpretation Challenges
Q. Why might diABZI show variable efficacy across cancer types (e.g., colorectal vs. lymphoma)?
STING pathway activity depends on tumor mutational burden, cGAS expression, and cytosolic DNA accumulation. Profile baseline STING and cGAS levels in tumor biopsies and correlate with diABZI response in patient-derived xenografts (PDXs) .
Q. How to address discrepancies in EC50 values reported for human vs. murine STING?
Species-specific STING polymorphisms (e.g., human STING-R232 vs. mouse STING-G230) alter diABZI binding affinity. Use isogenic cell lines expressing human/mouse STING variants and validate with thermal shift assays or SPR .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
